Hexadecanol

Catalog No.
S1479635
CAS No.
36653-82-4
M.F
C16H34O
M. Wt
242.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecanol

CAS Number

36653-82-4

Product Name

Hexadecanol

IUPAC Name

hexadecan-1-ol

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

InChI

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3

InChI Key

BXWNKGSJHAJOGX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCO

Solubility

Insoluble
Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform
Soluble in alcohol, chloroform, ether
In water, 4.1X10-2 mg/L at 25 °C
1.34e-05 mg/mL at 25 °C
insoluble in water; soluble in ether
1 gm in 3ml 90% alcohol (in ethanol)

Synonyms

1-hexadecanol, cetanol, cetyl alcohol, cetyl alcohol, 14C-labeled, cetyl alcohol, aluminum salt, hexadecan-1-ol, n-hexadecanol

Canonical SMILES

CCCCCCCCCCCCCCCCO

Biological Research:

  • Membrane studies: Hexadecanol can be used to study the structure and function of biological membranes. Its ability to insert itself into lipid bilayers makes it a valuable tool for understanding membrane fluidity, permeability, and protein interactions. Source:
  • Drug delivery: Hexadecanol can be used to develop drug delivery systems, such as liposomes and nanoparticles. Its biocompatible and emulsifying properties make it suitable for encapsulating and transporting drugs to specific targets in the body. Source:
  • Cell culture: Hexadecanol is a component of some cell culture media and can be used to promote cell growth and adhesion. Source

Environmental Science:

  • Bioremediation: Hexadecanol can be used to help remediate contaminated soil and water. It can enhance the biodegradation of pollutants by bacteria and other microorganisms. Source:
  • Environmental monitoring: Hexadecanol is a tracer molecule that can be used to study the transport and fate of organic pollutants in the environment. Source
  • Biofuel production: Hexadecanol can be used as a feedstock for the production of biodiesel fuels. Source:

Materials Science:

  • Nanoparticle synthesis: Hexadecanol can be used to synthesize nanoparticles with specific properties, such as size, shape, and surface functionality. Source
  • Lubrication: Hexadecanol is a lubricant that can be used in a variety of applications, including bearings, gears, and cutting tools. Source
  • Polymer synthesis: Hexadecanol can be used as a monomer in the synthesis of polymers with unique properties, such as biodegradability and water resistance. Source

1-Hexadecanol, commonly known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula C16H34OC_{16}H_{34}O. It appears as a waxy white solid or flakes at room temperature and has a faint characteristic odor. This compound is insoluble in water but soluble in alcohols and oils . Discovered in 1913 by Chevrenl, it is one of the oldest known long-chain alcohols and is primarily derived from the reduction of palmitic acid .

The mechanism of action of hexadecanol depends on the specific application. Here are some examples:

  • In Surfactants: Hexadecanol acts as a surfactant by reducing the surface tension of liquids. Its amphiphilic structure allows it to orient at the interface between water and oil, stabilizing emulsions and foams [].
  • In Pharmaceuticals: Hexadecanol can act as an emollient, lubricant, or viscosity modifier in various pharmaceutical formulations []. Its ability to form hydrogen bonds with other molecules contributes to its thickening and stabilizing properties in creams and lotions [].
  • In Organic Synthesis: Hexadecanol can be used as a starting material for the synthesis of various functional molecules. The hydroxyl group allows for further chemical modifications, making it a versatile building block in organic chemistry.
  • Low Toxicity: Hexadecanol exhibits low oral and dermal toxicity.
  • Combustible: Hexadecanol has a high flash point (around 180 °C), but it can still burn if ignited.
  • Skin Irritation: In rare cases, prolonged contact with hexadecanol may cause mild skin irritation.
, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Sulfation: It can react with chlorosulfuric acid to yield sulfated products, which are often used in surfactants .
  • Oxidation: Under certain conditions, it can be oxidized to form fatty acids.

The general reaction for sulfation can be represented as follows:

C16H34O+ClHO3SC16H34O4S+HClC_{16}H_{34}O+ClHO_3S\rightarrow C_{16}H_{34}O_4S+HCl

1-Hexadecanol exhibits several biological activities. It serves as a skin-conditioning agent and emollient in cosmetic formulations, contributing to skin hydration and barrier function. Additionally, it has been reported to have antimicrobial properties, making it useful in personal care products . Its presence in various biological fluids indicates a role in metabolic processes, although specific mechanisms remain under investigation .

1-Hexadecanol can be synthesized through several methods:

  • Reduction of Palmitic Acid: The most common method involves the catalytic hydrogenation of palmitic acid.
  • Fatty Alcohol Synthesis: It can also be produced via the hydrolysis of fats and oils followed by reduction.
  • Synthetic Routes: Various synthetic pathways have been explored, including the use of Grignard reagents and other organic synthesis techniques .

1-Hexadecanol is widely used across various industries:

  • Cosmetics and Personal Care: It functions as an emulsifier, thickener, and opacifier in creams, lotions, and shampoos.
  • Food Industry: It is utilized as a food additive for its emulsifying properties.
  • Pharmaceuticals: Employed in drug formulations for its stabilizing effects.
  • Industrial Uses: Acts as a lubricant and surfactant in various industrial applications .

Research has indicated that 1-Hexadecanol interacts with various biological systems. Studies suggest its role in modulating skin permeability and enhancing the delivery of active ingredients in topical formulations. Furthermore, its antimicrobial properties have led to investigations into its potential use as a preservative in cosmetic formulations .

1-Hexadecanol shares structural similarities with several other long-chain fatty alcohols. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Characteristics
1-OctanolC8H18OShorter chain; used as a solvent.
1-DodecanolC12H26OIntermediate chain; used in surfactants.
1-OctadecanolC18H38OLonger chain; more hydrophobic; used in cosmetics.

While all these compounds serve similar roles as emulsifiers and surfactants, 1-Hexadecanol is particularly valued for its balance between hydrophilic and lipophilic properties, making it versatile for both cosmetic and industrial applications .

Physical Description

Pellets or Large Crystals; Liquid; Pellets or Large Crystals, Liquid; Other Solid; Dry Powder; Liquid, Other Solid
Liquid
White solid; [Hawley]
Solid
white solid/odourless

Color/Form

FLAKES FROM ETHYL ACETATE
SOLID OR LEAF-LIKE CRYSTALS
White crystals
UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS
White, waxy solid

XLogP3

7.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

242.260965704 g/mol

Monoisotopic Mass

242.260965704 g/mol

Boiling Point

334 °C at 760 mm Hg

Flash Point

175 °C

Heavy Atom Count

17

Taste

BLAND, MILD TASTE

Vapor Density

8.360 (AIR= 1)

Density

0.8187 at 50 °C/4 °C
0.8152 (55°)

LogP

log Kow = 6.83 (est)

Odor

Faint odor
ODORLESS

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

49.3 °C

UNII

936JST6JCN

Related CAS

19141-82-3 (aluminum salt)

GHS Hazard Statements

Aggregated GHS information provided by 3090 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2234 of 3090 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 856 of 3090 companies with hazard statement code(s):;
H315 (34.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (10.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (27.34%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (13.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (27.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (24.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (31.19%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

No therapeutic indications in medicinal products. Indicated to be used as an indirect additive in food contact substances, or an ingredient in commercial or cosmetic products.

Therapeutic Uses

A synthetic surfactant (Exosurf), and its non-surface-active components tyloxapol and cetyl alcohol, can function as antioxidants, and their in vivo instillation is associated with decreased hyperoxic injury in rats.

Pharmacology

Cetyl alcohol exhibits skin protect properties against skin irritations caused by bites, rashes and stings. The inhibitory action of cetyl alcohol against the growth of _Mycoplasma gallisepticum_ and _Mycopiasma pneumoniae_ has been reported [A32209].
Cetyl Alcohol is a synthetic, solid, fatty alcohol and nonionic surfactant. Cetyl alcohol is used as an emulsifying agent in pharmaceutical preparations.

Mechanism of Action

Cetyl alcohol has hydrating properties that makes it a suitable emulsifier and stabilizer in pharmaceutical formulations. It is also present in washable ointment base due to its dispersant abilities and stabilizing properties. Potential antimicrobial activity of cetyl alcohol may be due to a change in cell membrane permeability that either blocks absorption of essential nutrients and induction of outward diffusion vital cellular components. This proposed mechanism of action is thought to be similar for other long-chain aliphatic alcohols with same antimicrobial activity, such as myristyl alcohol and behenyl alcohol.

Vapor Pressure

0.00000306 [mmHg]
6X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

36653-82-4
29354-98-1
67762-30-5

Absorption Distribution and Excretion

Following ingestion at a dose level of 2.0 g/kg in rats, cetyl alcohol was partly absorbed. Administration of 0.2 mg cetyl alcohol in rat by stomach tube indicated good absorption as 63-96 % of radiolabeled cetyl alcohol was detected in the lymph. About 15% of total cetyl alcohol was unchanged during its passage through the mucosal cells of the small intestine but mostly underwent oxidation to palmitic acid. The extent of absorption was reported to be 26% in poultry.
Following ingestion at a dose level of 2.0 g/kg in rats, about 20% of the dose was recovered as unchanged molecule in the feces. This may be due to the interconvertibility of fatty acids and alcohols, resulting in the conversion of palmitic acid to cetyl alcohol during its passage through the intestinal mucosal cells into the intestinal lumen. In rats, cetyl Alcohol was also excreted in the urine as conjugated glucuronic acid and as expired carbon dioxide.
Following ingestion at a dose level of 2.0 g/kg bw /in rats/, 1-hexadecanone is partly absorbed and metabolized, about 20% of the dose being recovered unchanged in the feces.

Metabolism Metabolites

Following ingestion at a dose level of 2.0 g/kg in rats, cetyl alcohol was partly metabolized to palmitic acid. After administration of 0.2 mg cetyl alcohol in rat by stomach tube, cetyl alcohol was mostly oxidized to palmitic acid and incorporated into triglycerides and phospholipids during its passage through the mucosal cells of the small intestine.
Cetyl alcohol is oxidized in rats to the corresponding fatty acid, palmitic acid.
The primary aliphatic alcohols undergo two general reactions in vivo, namely oxidation to carboxylic acids and direct conjugation with glucuronic acid. The first reaction proceeds with the intermediate formation of an aldehyde, and the carboxylic acid from this may be either oxidized completely to carbon dioxide or excreted as such or combined with glucuronic acid as an ester glucuronide. The extent to which as alcohol undergoes the second reaction, i.e. direct conjugation to an ether glucuronide, appears to depend upon the speed of the first reaction, for alcohols which are rapidly oxidized from very little ether glucuronide unless given in high doses.

Associated Chemicals

Cetyl alcohol; 124-29-8, 55069-45-9, 8014-51-5, 8023-37-8, 8032-16-4, 8032-17-5, 8032-89-1. /Former CAS RNs/

Wikipedia

Cetyl_alcohol
Citrus_Red_2

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Plastics -> Polymer Type -> N.a.
Cosmetics -> Skin conditioning; Viscosity controlling; Emollient; Emulsifying; Opacifying
Plastics -> Other stabilisers

Methods of Manufacturing

Catalytic hydrogenation of the triglycerides obtained from coconut oil or tallow; oxidation of a chain growth product of ethylene oligomerized on a triethylaluminum catalyst
Prepared from palmitoyl chloride plus sodium borohydride ... from methylthiopalmitate plus Raney nickel: Ruzicka, Prelog, US patent 2,509,171 (1950 to Ciba); from hexadecyl bromide: Levine, Clippinger, US 3,018,308 (1962 to California Res. Corp.).
By saponifying spermaceti with caustic alkali, reduction of palmitic acid

General Manufacturing Information

Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Machinery Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Not Known or Reasonably Ascertainable
Fabricated Metal Product Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
1-Hexadecanol: ACTIVE
Alcohols, C14-18: ACTIVE
Hexadecyl alcohol. ... Primary, branched chain, C16 alcohol, made up of an array of isomeric compounds maintained in constant proportion by a complex manufacturing process (not from spermaceti)
Method of purification: crystallization; distillation.
Reported uses: ice cream, ices ... 2.0 ppm; candy 2.0 ppm

Storage Conditions

In general, materials which are toxic as stored or which can decompose into toxic components ... should be stored in a cool, well-ventilated place, out of direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected ... incompatible materials should be isolated from each other.

Interactions

... Chymotrypsin showed loss of activity in the presence of triethanolamine stearate, glyceryl tripalmitate and cetyl alcohol within 30 min.

Dates

Modify: 2023-09-13

Effect of Adding Lecithin and Nonionic Surfactant on α-Gels Based on a Cationic Surfactant-Fatty Alcohol Mixture

Kenji Aramaki, Yuka Matsuura, Katsuki Kawahara, Daisuke Matsutomo, Yoshikazu Konno
PMID: 33431774   DOI: 10.5650/jos.ess20199

Abstract

α-Gels are often used as base materials for cosmetics and hair conditioners. α-Gel-based commercial products typically contain many types of additives, such as polymers, electrolytes, oily components, and other surfactants, in addition to the three basic components. However, few systematic studies have been conducted on the effect of such additives on α-gels. In this study, we chose surfactant as an example to initiate the effect of such additives on the structure and rheological properties of α-gel samples formulated using cetyl alcohol (C
OH) and cetyltrimethylammonium chloride (CTAC). Optical microscopy analysis demonstrated that the size of the vesicles in the α-gel samples in this study was decreased via the addition of hydrogenated soybean lecithin (HSL) and penta(oxyethylene) cetyl ether (C
EO
), a nonionic surfactant, to them. Rheological measurements revealed that at high C
OH/CTAC ratios, the viscosity and yield stress of the α-gel samples decreased owing to the addition of surfactants to them. Conversely, at low C
OH/CTAC ratios, the opposite tendency was observed. Small-angle X-ray scattering analysis indicated that for the α-gel samples with high C
OH/CTAC ratios, the addition of HSL or C
EO
to them decreased the interlayer spacing of their lamellar bilayer stack, which led to the changes in the rheological properties of the α-gel samples.


Design, characterization and in vivo evaluation of modified release baclofen floating coated beads

Mohamed Ibrahim, Hatem A Sarhan, Youssef W Naguib, Hamdy Abdelkader
PMID: 32315750   DOI: 10.1016/j.ijpharm.2020.119344

Abstract

Baclofen is a centrally acting skeletal muscle relaxant approved by the US Food and Drug Administration (FDA) for the treatment of muscle spasticity, but the immediate release mode of administration and rapid absorption has been associated with adverse effects. The main objective of this study was to prepare modified release floating beads of baclofen in order to decrease the unwanted side effects. The beads were prepared using alginate and coated with Eudragit RS100, Eudragit L100 and cetyl alcohol. They were evaluated for their encapsulation efficiency, buoyance characteristics, morphology, and in vitro release. They have also been tested in vivo for their oral bioavailability and potential side effects. The prepared beads showed floating properties up to 12 h with different lag times ranging from 45.67 to 72.33 sec. Morphological evaluation using scanning electron microscopy (SEM) revealed that the coated beads show smooth with no pores or cracks surfaces. Real-time morphology of the beads during in vitro release testing was studied by the SEM. Optimized formulation of baclofen coated beads exhibited favorable mechanical properties, in addition, it provided extended baclofen release for up to 6 h. In addition, in vivo studies showed that the coated beads effectively decreased the hypotensive side effect associated with rapid plasma peaking from Baclofen® immediate-release tablets. In addition, there were significant differences between the values of C
, T
, and AUC
of optimized modified release baclofen floating formulations when compared to Baclofen® immediate-release tablets.


Effects of Drug Particle Size and Lipid Additives on Drug Release from Paraffin Wax Formulations Prepared by Spray Congealing Technique

Hongyi Ouyang, Chen Yee Ang, Paul Wan Sia Heng, Lai Wah Chan
PMID: 31501994   DOI: 10.1208/s12249-019-1519-4

Abstract

Paraffin wax is a hydrophobic meltable material that can be suitably used in spray congealing to develop drug-loaded microparticles for sustained release, taste-masking or stability enhancement of drugs. However, these functional properties may be impaired if the drug particles are not completely embedded. Moreover, highly viscous melts are unsuitable for spray dispersion. In this study, the effects of drug particle size and lipid additives, namely stearic acid (SA), cetyl alcohol (CA) and cetyl esters (CE), on melt viscosity and extent of drug particles embedment were investigated. Spray congealing was conducted on the formulations, and the resultant microparticles were analysed for their size, drug content, extent of drug particles embedment and drug release. The melt viscosity increased with smaller solid inclusions while lipid additives decreased the viscosity to varying extents. The spray-congealed microparticle size was largely dependent on the viscosity. The addition of lipid additives to paraffin wax enabled more complete embedment of the drug particles. CA produced microparticles with the lowest drug release, followed by SA and CE. The addition of CA and CE enhanced the drug release and showed potential for taste-masking. Judicious choice of drug particle size and matrix materials is important for successful spray congealing to produce microparticles with the desired characteristics.


Synergistic effect of

Violeta D Jakovljević
PMID: 32148162   DOI: 10.1080/10934529.2019.1706334

Abstract

This study evaluated the growth and metabolic activity of consortium and pure cultures
LP7 and
LP5 in response to the presence of 0.5% ethoxylated oleyl-cetyl alcohol (EOCA) in the liquid Czapek-Dox medium. The effectiveness of mentioned cultures was monitored according to the following parameters: biomass dry weight (BDW), pH, quantity of free and total organic acids, proteolytic activity and the qualitative composition of carbohydrates, during 19 days. The biodegrading efficiency was determined spectrophotometrically. The BDW of consortium was significantly stimulated by EOCA (16.59%) whereas biomass of LP7 was significantly inhibited (30.61%). The EOCA had influence on decrease in pH value of the media of LP5 and consortium, and pH changes were correlated with the amount of excreted organic acids. The alkaline protease activities of consortium, LP7 and LP5 retained 73%, 62.2% and 49.5% activity respectively in the presence of EOCA. Consortium has shown the best biodegradation capacity up to 82% of EOCA. The pure cultures were less effective in biodegradation and removed approximately 65% (LP7) and 60% (LP5) of EOCA after 19 days. In brief, the synergistic interaction between pure cultures enhances capacity to reduce EOCA in environment and influences production of some biotechnological useful metabolites.


Cetyl-alcohol-reinforced hollow fiber solid/liquid-phase microextraction and HPLC-DAD analysis of ezetimibe and simvastatin in human plasma and urine

Nabil N Al-Hashimi, Rand O Shahin, Aqeel N Al-Hashimi, Ajeal M Al Ajeal, Lubna H Tahtamouni, Chanbasha Basheer
PMID: 30315647   DOI: 10.1002/bmc.4410

Abstract

A new cetyl-alcohol-reinforced hollow fiber solid/liquid-phase microextraction (CA-HF-SLPME) followed by high-performance liquid chromatography-diode array detection (HPLC-DAD) method was developed for simultaneous determination of ezetimibe and simvastatin in human plasma and urine samples. To prepare the CA-HF-SLPME device, the cetyl-alcohol was immobilized into the pores of a 2.5 cm hollow fiber micro-tube and the lumen of the micro-tube was filled with 1-octanol with the two ends sealed. Afterwards, the prepared device was introduced into 10 mL of the sample solution containing the analytes with agitation. Under optimized conditions, calibration curves plotted in spiked plasma and urine samples were linear in the ranges of 0.363-25/0.49-25 μg L
for ezetimibe/simvastatin and 0.193-25/0.312-25 μg L
for ezetimibe/simvastatin in plasma and urine samples, respectively. The limit of detection was 0.109/0.174 μg L
for ezetimibe/simvastatin in plasma and 0.058/0.093 μg L
for ezetimibe/simvastatin in urine. As a potential application, the proposed method was applied to determine the concentration of selected analytes in patient plasma and urine samples after medication and satisfactory results were achieved. In comparison with reference methods, the CA-HF-SLPME-HPLC-DAD method demonstrates considerable potential in the biopharmaceutical analysis of selected drugs.


Paclitaxel-encapsulated core-shell nanoparticle of cetyl alcohol for active targeted delivery through oral route

Debabrata G Dastidar, Amlan Das, Satabdi Datta, Suvranil Ghosh, Mahadeb Pal, Neeraj S Thakur, Uttam C Banerjee, Gopal Chakrabarti
PMID: 31411540   DOI: 10.2217/nnm-2018-0419

Abstract

Paclitaxel (PTX) has no clinically available oral formulations. Cetyl alcohol is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase that are overexpressed in cancer cells. So, PTX-encapsulated core-shell nanoparticle of cetyl alcohol (PaxSLN) could target the cancer cells through oral route.
PaxSLN was synthesized using microemulsion template. Efficiency of PaxSLN was evaluated by ALDEFLUOR™, multicellular tumor spheroid formation inhibition assays and CT26 colorectal carcinoma animal model. Pharmacokinetics and biodistribution studies were done in Sprague Dawley rats.
PTX was encapsulated at the core of approximately 78 nm PaxSLN. PaxSLN targeted aldehyde dehydrogenase overexpressing cells. Its oral bioavailability was approximately 95% and chemotherapeutic efficacy was better than Taxol
and nab-PTX.
A novel oral nanoformulation of PTX was developed.


Silver nanoparticle functionalized CS-g-(CA-MA-PZA) carrier for sustainable anti-tuberculosis drug delivery

Rajendran Amarnath Praphakar, Murugaraj Jeyaraj, Mukhtar Ahmed, Subbiah Suresh Kumar, Mariappan Rajan
PMID: 29981824   DOI: 10.1016/j.ijbiomac.2018.07.008

Abstract

Recently, drug functionalized biodegradable polymers have been appreciated to be imperative to fabricate multi-drug delivery nanosystems for sustainable drug release. In this work, amphiphilic chitosan-grafted-(cetyl alcohol-maleic anhydride-pyrazinamide) (CS-g-(CA-MA-PZA)) was synthesized by multi-step reactions. The incorporation of rifampicin (RF) and entrapment of silver nanoparticles (Ag NPs) on CS-g-(CA-MA-PZA) polymer was carried out by dialysis technique. From the FT-IR experiment, the polymer modification, incorporation of drugs and the entrapment of Ag NPs on micelles were confirmed. The surface morphology of Ag NPs, polymeric system and drug loaded micelles was described by SEM, TEM and AFM techniques. In addition, the controlled release behaviour of CS-g-(CA-MA-PZA) micelles was studied by UV-Vis spectroscopy. In vitro cell viability, cell apoptosis and cellular uptake experiments shows that multi-drug delivery system could enhance the biocompatibility and higher the cytotoxicity effect on the cells. Since the prepared amphiphilic polymeric micelles exhibit spotty features and the system is a promising strategy for a novel candidate for immediate therapeutically effects for alveolar macrophages.


Kinetic and thermodynamic studies on the enzymatic synthesis of wax ester catalyzed by lipase immobilized on glutaraldehyde-activated rice husk particles

Letícia C D Lima, Daniela G C Peres, Adriano A Mendes
PMID: 29574490   DOI: 10.1007/s00449-018-1929-9

Abstract

Commercial lipase from Thermomyces lanuginosus has been immobilized on glutaraldehyde-activated rice husk particles via covalent attachment. It was reached maximum immobilized protein concentration of 27.5 ± 1.8 mg g
of dry support using the initial protein loading of 40 mg g
of support. The immobilized biocatalyst was used to synthesize cetyl oleate (wax ester) via direct esterification of oleic acid and cetyl alcohol. The influence of relevant factors on ester synthesis, such as reaction temperature, biocatalyst concentration, presence or lack of hydrophobic organic solvents, acid:alcohol molar ratio, and reaction time has been evaluated. The experimental data were well fitted to a second-order reversible kinetic model to determine apparent kinetic constants. Thermodynamic studies have revealed that the reaction was a spontaneous and endothermic process. Under optimal experimental conditions, it was observed maximum ester conversion of 90.2 ± 0.6% in 9 h of reaction time in hexane medium using 1 M of each reactant (cetyl alcohol and oleic acid), at 50 °C and biocatalyst concentration of 15% m/v of reaction mixture. Similar conversion (91.5 ± 0.8%) in a solvent-free system was also obtained within 24 h of reaction. The biocatalyst retained 85% of its initial activity after 12 cycles within 9 h of reaction in hexane medium. The physicochemical properties of purified ester have been determined in accordance with ASTM standards. The results indicate that the prepared biocatalyst has great potential for wax ester synthesis due to its satisfactory catalytic activity and operational stability.


Excellent Temperature-Control Based on Reversible Thermochromic Materials for Light-Driven Phase Change Materials System

Caixia Ren, Fangfang Liu, Malik Muhammad Umair, Xin Jin, Shufen Zhang, Bingtao Tang
PMID: 31022940   DOI: 10.3390/molecules24081623

Abstract

Light-driven phase change materials (PCMs) have received significant attention due to their capacity to convert visible light into thermal energy, storing it as latent heat. However, continuous photo-thermal conversion can cause the PCMs to reach high thermal equilibrium temperatures after phase transition. In our study, a novel light-driven phase change material system with temperature-control properties was constructed using a thermochromic compound. Thermochromic phase change materials (TC-PCMs) were prepared by introducing 2-anilino-6-dibutylamino-3-methylfluoran (ODB-2) and bisphenol A (BPA) into 1-hexadecanol (1-HD) in various proportions. Photo-thermal conversion performance was investigated with solar radiation (low power of 0.09 W/cm
) and a xenon lamp (at a high power of 0.14 W/cm
). The TC-PCMs showed a low equilibrium temperature due to variations in absorbance. Specifically, the temperature of TC-PCM
(ODB-2, bisphenol A and 1-HD ratio 1:2:180) could stabilize at 54 °C approximately. TC-PCMs exhibited reversibility and repeatability after 20 irradiation and cooling cycles.


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